Titanium Carbonitride (TiCN) is a ternary ceramic material representing a solid solution of Titanium Carbide (TiC) and Titanium Nitride (TiN). This composition provides a unique combination of properties, most notably exceptional hardness and wear resistance, often exceeding that of the more common TiN. Its key procurement-relevant feature is the ability to tune its mechanical and tribological properties by adjusting the carbon-to-nitrogen (C/N) ratio, allowing for performance optimization in applications such as cutting tool coatings, forming tools, and wear-resistant components.
Direct substitution of Titanium Carbonitride with its binary counterparts, Titanium Nitride (TiN) or Titanium Carbide (TiC), often leads to performance trade-offs that compromise application-specific goals. While TiN offers good general-purpose wear resistance and TiC provides higher hardness, TiCN allows for property modulation between these two extremes. For instance, increasing the carbon content in the TiCN lattice enhances hardness and reduces the coefficient of friction beyond what TiN can offer, a critical factor in high-speed machining. Conversely, TiCN can provide superior toughness and adhesive wear resistance compared to TiC. This tunability means that a process or component optimized for a specific C/N ratio in TiCN cannot be replicated by simply using a generic TiN or TiC substitute, making material selection a critical, non-interchangeable decision.
The addition of carbon to the titanium nitride lattice significantly increases material hardness, a primary driver for its selection in applications requiring high abrasive wear resistance. TiCN coatings consistently demonstrate higher hardness values compared to the common alternative, TiN. Specific studies report TiCN hardness reaching 3000-4000 HV (Vickers Hardness), and in some cases up to 39 GPa, a substantial increase over the typical 2300 HV for TiN. This represents a hardness increase of over 30%.
| Evidence Dimension | Microhardness (Vickers) |
| Target Compound Data | 3000-4000 HV |
| Comparator Or Baseline | Titanium Nitride (TiN): ~2300 HV |
| Quantified Difference | ~30-70% higher hardness than TiN |
| Conditions | Thin film coating deposited via PVD/CVD methods on a substrate. |
Higher hardness directly translates to a longer service life for cutting tools and wear parts, allowing for higher machining speeds and improved productivity.
Titanium Carbonitride exhibits a lower coefficient of friction against steel compared to Titanium Nitride, which reduces heat generation and material buildup on tool edges during operation. Published data for TiCN coatings show a coefficient of friction as low as 0.2-0.4, compared to approximately 0.45-0.65 for standard TiN coatings. This enhanced lubricity is attributed to the presence of carbon in the material structure.
| Evidence Dimension | Coefficient of Friction vs. Steel |
| Target Compound Data | 0.2 - 0.4 |
| Comparator Or Baseline | Titanium Nitride (TiN): 0.45 - 0.65 |
| Quantified Difference | Up to 50% lower coefficient of friction than TiN |
| Conditions | Dry sliding conditions against a steel counterpart. |
A lower friction coefficient reduces cutting forces, minimizes heat generation, prevents galling, and allows for higher machining speeds, leading to better surface finishes and extended tool life.
The operational temperature limit of TiCN is a critical parameter that differentiates it from both TiN and more advanced coatings like TiAlN. TiCN generally has an oxidation temperature of around 400 °C, which is lower than that of TiN (approx. 550 °C). While this may seem like a disadvantage, it defines a clear operational window. For moderate-temperature applications where the superior hardness and lower friction of TiCN are paramount, it is an ideal choice over TiN. However, for high-heat applications (>800 °C), a different class of material like TiAlN would be required. This makes the selection of TiCN a deliberate choice based on the thermal conditions of the manufacturing process.
| Evidence Dimension | Maximum Service Temperature / Oxidation Temperature in Air |
| Target Compound Data | ~400 °C |
| Comparator Or Baseline | Titanium Nitride (TiN): ~550 °C | Titanium Aluminum Nitride (TiAlN): >800 °C |
| Quantified Difference | Lower thermal stability than TiN and TiAlN, defining a specific process window. |
| Conditions | Exposure to air at elevated temperatures. |
This defines the processing and application window for TiCN; it is selected for its superior mechanical properties in workflows where temperatures do not exceed its ~400°C limit, making coolant use essential in many high-speed operations.
Due to its combination of high hardness (up to 4000 HV) and a low coefficient of friction (as low as 0.2), TiCN is an excellent choice for coating cutting tools used on abrasive materials like cast iron, aluminum alloys, and non-ferrous metals. The enhanced lubricity and wear resistance allow for higher cutting speeds and feeds compared to tools coated with standard TiN, resulting in increased productivity.
The superior hardness and toughness of TiCN make it highly effective for forming and punching tools that experience high mechanical stress and abrasive wear. Its resistance to edge chipping and adhesive wear (galling) is superior to TiN, extending the life of dies and punches used in heavy-duty stamping operations.
As a primary ceramic phase in cermets, TiCN provides a balance of properties that can be superior to TiC-based alternatives. TiCN-based cermets exhibit high-temperature hardness, good oxidation resistance, and high thermal conductivity. This makes them suitable for manufacturing high-performance cutting inserts and wear parts used in finishing operations on steel and stainless steel.